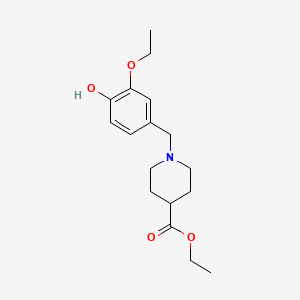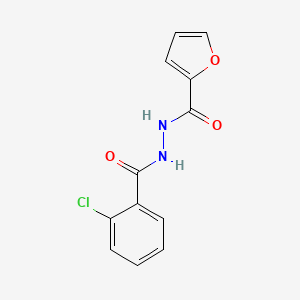![molecular formula C20H15N3O2 B5885431 N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]isonicotinamide](/img/structure/B5885431.png)
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]isonicotinamide, also known as BMN-673, is a poly ADP-ribose polymerase (PARP) inhibitor that has been extensively studied in the field of cancer research. PARP inhibitors have shown promising results in the treatment of various types of cancer, including breast, ovarian, and pancreatic cancer.
Mecanismo De Acción
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]isonicotinamide is a highly potent and selective PARP inhibitor. It binds to the PARP enzyme and prevents it from repairing DNA damage, leading to the accumulation of DNA damage and ultimately cell death. N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]isonicotinamide has been shown to be more effective than other PARP inhibitors in preclinical studies.
Biochemical and Physiological Effects:
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]isonicotinamide has been shown to have potent antitumor activity in preclinical studies. It has also been shown to be well-tolerated in clinical trials, with manageable side effects. N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]isonicotinamide has been shown to be effective in patients with BRCA mutations, which are commonly found in breast and ovarian cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]isonicotinamide has several advantages for use in lab experiments. It is highly potent and selective, making it an effective tool for studying the role of PARP in DNA repair. However, N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]isonicotinamide is expensive and may not be readily available in all labs.
Direcciones Futuras
There are several future directions for N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]isonicotinamide research. One area of interest is the development of combination therapies, where N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]isonicotinamide is used in combination with other cancer treatments to enhance their effectiveness. Another area of interest is the development of biomarkers to predict which patients are most likely to respond to N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]isonicotinamide therapy. Finally, there is ongoing research into the use of PARP inhibitors like N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]isonicotinamide in other diseases, such as neurodegenerative disorders.
Métodos De Síntesis
The synthesis of N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]isonicotinamide involves several steps, including the condensation of 5-methyl-2-aminobenzoxazole with 3-nitrobenzaldehyde, followed by reduction and cyclization to form the benzoxazole ring. The resulting compound is then coupled with isonicotinamide to form N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]isonicotinamide.
Aplicaciones Científicas De Investigación
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]isonicotinamide has been extensively studied in preclinical and clinical trials for its potential use in cancer therapy. PARP inhibitors like N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]isonicotinamide work by blocking the PARP enzyme, which is involved in DNA repair. By inhibiting this enzyme, cancer cells are unable to repair DNA damage, leading to cell death.
Propiedades
IUPAC Name |
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c1-13-5-6-18-17(11-13)23-20(25-18)15-3-2-4-16(12-15)22-19(24)14-7-9-21-10-8-14/h2-12H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYROPTDDZWWIDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6352092 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(4-cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]phenyl}acetamide](/img/structure/B5885368.png)
![N-cyclopentyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide](/img/structure/B5885376.png)
![5-[(4-tert-butylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5885387.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5885388.png)

![4-allyl-5-{[(4-fluorobenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B5885400.png)
![1-{4-[4-(butylsulfonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5885407.png)


![isopropyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5885441.png)
![3-[(4-chlorophenyl)thio]-N-(2-isopropylphenyl)propanamide](/img/structure/B5885458.png)

